molecular formula C7H10O B1617259 3-ethylcyclopent-2-en-1-one CAS No. 5682-69-9

3-ethylcyclopent-2-en-1-one

Cat. No.: B1617259
CAS No.: 5682-69-9
M. Wt: 110.15 g/mol
InChI Key: XHAHAEVXYYITIQ-UHFFFAOYSA-N
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Description

3-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is also known by its IUPAC name, 3-Ethyl-2-cyclopenten-1-one . This compound is characterized by a cyclopentenone ring with an ethyl group attached at the third position. It is a colorless liquid that is used in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-ethylcyclopent-2-en-1-one can be achieved through several methods. One common synthetic route involves the thermal degradation of ascorbic acid, which forms 3-Ethyl-2-hydroxy-2-cyclopenten-1-one . This intermediate can then be dehydrated to yield this compound . Industrial production methods may involve similar processes, but with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

3-ethylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-ethylcyclopent-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethylcyclopent-2-en-1-one involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to various chemical transformations. In biological systems, it may interact with redox-sensitive transcription factors, such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes .

Comparison with Similar Compounds

3-ethylcyclopent-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-ethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAHAEVXYYITIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205366
Record name 2-Cyclopenten-1-one, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-69-9
Record name 2-Cyclopenten-1-one, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOPENTEN-1-ONE, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H451QJ7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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